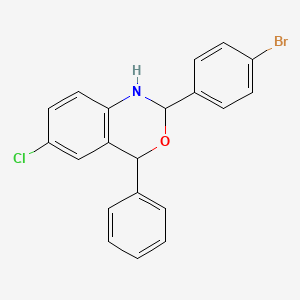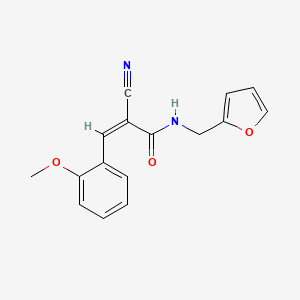![molecular formula C21H21NO4S2 B11682366 (5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)
(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-etil-5-{3-[2-(2-metoxifenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo bencilideno y una porción etoxifenoxi. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-3-etil-5-{3-[2-(2-metoxifenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona generalmente implica múltiples pasos. Un método común incluye la condensación de 2-(2-metoxifenoxi)etanol con 3-etil-2-tioxo-1,3-tiazolidin-4-ona en presencia de una base adecuada. La reacción se lleva a cabo a menudo en condiciones de reflujo para garantizar la conversión completa. El producto intermedio se somete entonces a una reacción de formación de bencilideno utilizando derivados del benzaldehído en condiciones ácidas o básicas para producir el compuesto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-3-etil-5-{3-[2-(2-metoxifenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados de tiazolidinona reducidos.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo bencilideno, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; medio ácido o básico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; típicamente en disolventes anhidros.
Sustitución: Aminas, tioles; a menudo en presencia de un catalizador o en condiciones de reflujo.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de tiazolidinona reducidos y derivados de bencilideno sustituidos.
Aplicaciones Científicas De Investigación
(5Z)-3-etil-5-{3-[2-(2-metoxifenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona se ha explorado para diversas aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Estudiado por su potencial como agente antiinflamatorio y anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de fármacos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-etil-5-{3-[2-(2-metoxifenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Se cree que el compuesto ejerce sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, su actividad antimicrobiana puede atribuirse a la inhibición de enzimas clave implicadas en la síntesis de la pared celular bacteriana. Del mismo modo, sus propiedades anticancerígenas podrían estar relacionadas con la inducción de apoptosis en las células cancerosas a través de la activación de vías de señalización específicas.
Propiedades
Fórmula molecular |
C21H21NO4S2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-3-22-20(23)19(28-21(22)27)14-15-7-6-8-16(13-15)25-11-12-26-18-10-5-4-9-17(18)24-2/h4-10,13-14H,3,11-12H2,1-2H3/b19-14- |
Clave InChI |
WTQFGIQTIKLERN-RGEXLXHISA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=CC=CC=C3OC)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=CC=C3OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682285.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)

![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)

